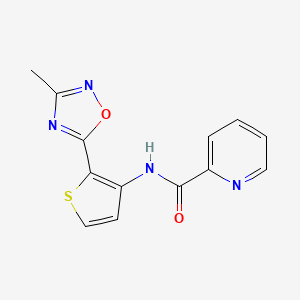
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide, also known as MP-10, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidinyl-phenylacetamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Applications
Zhang Qun-feng's research presents a novel catalytic hydrogenation method for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production. This process utilizes a Pd/C catalyst, offering high activity, selectivity, and stability in methanol and water, significantly improving the green synthesis pathway by reducing the need for iron powder reduction (Zhang Qun-feng, 2008).
Herbicide Metabolism
Coleman et al. have studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Their research sheds light on the complex metabolic pathways leading to carcinogenicity in rats and identifies important metabolites involved in this process (Coleman et al., 2000).
Antimicrobial Agents
A study by Debnath and Ganguly on a series of synthesized acetamide derivatives, including N-(3-methoxyphenyl) acetamide compounds, demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of these compounds as antimicrobial agents (Debnath & Ganguly, 2015).
Structural Studies
Kalita and Baruah's work on the spatial orientations of amide derivatives in anion coordination reveals insights into the geometric configurations of such compounds, offering a foundation for understanding their interactions and functions at the molecular level (Kalita & Baruah, 2010).
Wirkmechanismus
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide affects the coagulation cascade, reducing thrombin generation . This leads to an indirect inhibition of platelet aggregation, thereby preventing thrombus formation .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects lead to a decrease in thrombus formation, demonstrating its antithrombotic efficacy .
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-9-6-15(7-10-17)13-20(24)22-16-8-11-18(19(14-16)27-2)23-12-4-3-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJFZNOBFRYKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

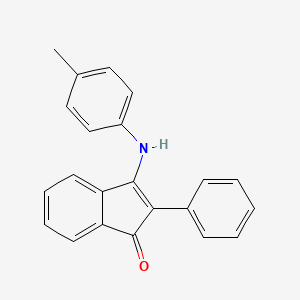
![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)
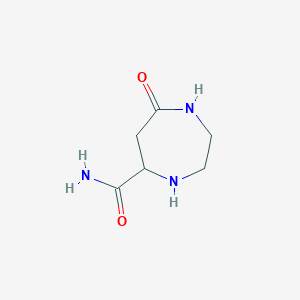
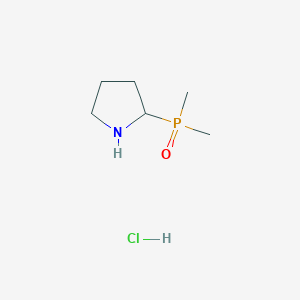
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)
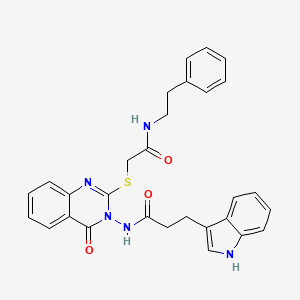
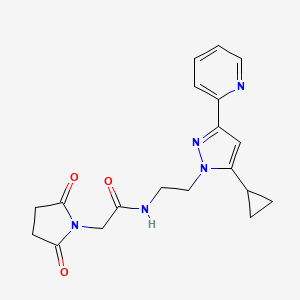
![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)
